molecular formula C14H16N2O3 B12890397 tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate

tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate

Cat. No.: B12890397
M. Wt: 260.29 g/mol
InChI Key: KQPBYWMOKMHWQH-LFIBNONCSA-N
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Description

tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate: is a synthetic organic compound with the molecular formula C14H16N2O3 It is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the quinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired tert-butyl carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials such as aniline, glycerol, and tert-butyl chloroformate.

    Reaction Optimization: Optimizing reaction conditions to maximize yield and minimize by-products. This may involve controlling temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents (alkyl halides) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Halogenated, alkylated, or nitro-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog without the carbamate group.

    2-Oxo-1,2-dihydroquinoline: Lacks the tert-butyl and carbamate functionalities.

    tert-Butyl carbamate: Lacks the quinoline ring.

Uniqueness

tert-Butyl (2-oxo-2,3-dihydroquinolin-4-yl)carbamate is unique due to the combination of the quinoline ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the tert-butyl group enhances its stability and lipophilicity, which can improve its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl (NE)-N-(2-oxo-1H-quinolin-4-ylidene)carbamate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-12(17)15-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3,(H,15,17)/b16-11+

InChI Key

KQPBYWMOKMHWQH-LFIBNONCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/1\CC(=O)NC2=CC=CC=C12

Canonical SMILES

CC(C)(C)OC(=O)N=C1CC(=O)NC2=CC=CC=C12

Origin of Product

United States

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